Methotrexate-alpha-alanine
Description
Contextualization within Methotrexate (B535133) Derivative Research
The development of Methotrexate-alpha-alanine is part of a broader research effort to create derivatives of Methotrexate with improved therapeutic properties. ontosight.aialliedacademies.org Methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell replication. ontosight.ai However, its use can be limited by significant side effects and the development of drug resistance. alliedacademies.orgnih.gov
To address these challenges, researchers have explored various modifications to the Methotrexate molecule. These include the synthesis of lipophilic conjugates to overcome transport resistance in tumor cells, the creation of derivatives with altered side chains to enhance binding to DHFR, and the development of prodrugs that can be selectively activated at the tumor site. nih.govacs.org The overarching goal of this research is to enhance the drug's activity against cancer cells while reducing its toxicity to healthy tissues. ontosight.aialliedacademies.org
Rationale for Prodrug Design with Alpha-Alanine Moiety
The specific choice of an alpha-alanine moiety in the design of this compound is rooted in the principles of targeted cancer therapy, particularly antibody-directed enzyme prodrug therapy (ADEPT). This strategy involves two key components: a monoclonal antibody that specifically targets a tumor-associated antigen, and an enzyme that can convert a non-toxic prodrug into a potent cytotoxic agent.
In the case of this compound, the prodrug is designed to be a substrate for carboxypeptidase A (CPA). nih.govoup.com The rationale is to deliver CPA to the tumor site by attaching it to a monoclonal antibody that recognizes cancer cells. nih.gov Once localized at the tumor, the CPA can then cleave the alpha-alanine from this compound, releasing the active Methotrexate directly at the site of the cancer. nih.govoup.com
This targeted activation offers several theoretical advantages:
Increased Specificity: By concentrating the active drug at the tumor site, the systemic exposure and associated side effects can be minimized.
Enhanced Efficacy: The localized high concentration of Methotrexate can be more effective in killing cancer cells, potentially overcoming resistance mechanisms.
Bystander Effect: The released Methotrexate can diffuse into neighboring tumor cells that may not have been directly targeted by the antibody-enzyme conjugate.
Research has shown that the L,L diastereomer of this compound is hydrolyzed by pancreatic carboxypeptidase A twice as rapidly as the DL,L mixture, highlighting the stereospecificity of the enzymatic activation. nih.gov Further studies have demonstrated the potential of this approach in vitro, where the cytotoxicity of this compound against human lung adenocarcinoma cells was significantly potentiated in the presence of a CPA-monoclonal antibody conjugate. nih.gov
Research Findings on this compound
| Study Focus | Key Findings | Reference |
|---|---|---|
| Enzymatic Activation and Cytotoxicity | This compound is a prodrug activated by carboxypeptidase A (CPA). In the presence of a CPA-monoclonal antibody conjugate, the cytotoxicity of the prodrug against human lung adenocarcinoma cells was significantly increased. | nih.gov |
| Stereospecificity of Activation | The L,L diastereomer of this compound is hydrolyzed by pancreatic CPA twice as fast as the DL,L mixture. The unreactive component was identified as the D,L diastereomer. | nih.gov |
| Comparison with Other Prodrugs | The production of Methotrexate from Methotrexate-α-phenylalanine, catalyzed by bovine pancreas CPA, was 250-fold faster than the reaction with this compound. | aacrjournals.org |
| Colon-Targeted Delivery | An azo adduct of Methotrexate and alanine (B10760859) was synthesized for colon-specific drug delivery. The adduct remained stable in acidic conditions and released Methotrexate and alanine in the presence of rat fecal matter, suggesting potential for treating colon-related diseases. | ajpamc.comajpamc.com |
Structure
2D Structure
Properties
CAS No. |
116819-28-4 |
|---|---|
Molecular Formula |
C23H27N9O6 |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
(4S)-5-[[(1S)-1-carboxyethyl]amino]-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C23H27N9O6/c1-11(22(37)38)27-21(36)15(7-8-16(33)34)29-20(35)12-3-5-14(6-4-12)32(2)10-13-9-26-19-17(28-13)18(24)30-23(25)31-19/h3-6,9,11,15H,7-8,10H2,1-2H3,(H,27,36)(H,29,35)(H,33,34)(H,37,38)(H4,24,25,26,30,31)/t11-,15-/m0/s1 |
InChI Key |
IYWOCQLKOJVCQN-NHYWBVRUSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Appearance |
Solid powder |
Other CAS No. |
116819-28-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
XEA |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
methotrexate-alpha-alanine methotrexate-alpha-alanine, L-Ala, D-Gln-isomer methotrexate-alpha-alanine, L-Ala, DL-Gln-isomer MTX-Ala |
Origin of Product |
United States |
Synthetic Methodologies and Stereochemical Characterization
Regiospecific Synthesis Pathways of Methotrexate-alpha-peptides
Regiospecific synthesis ensures that chemical modifications occur at a specific site on a molecule. For Methotrexate-alpha-peptides, this involves attaching the amino acid, in this case, alanine (B10760859), to the alpha-carboxyl group of the glutamate (B1630785) moiety of methotrexate (B535133).
The L,L diastereomer of Methotrexate-alpha-alanine (L,L-MTX-Ala) is synthesized through a specific, multi-step chemical process. nih.gov This pathway involves the reaction of alpha-L-glutamyl-L-alanine di-tert-butyl ester with 4-amino-4-deoxy-10-methylpteroic acid. nih.gov Following this coupling reaction, the blocking groups are removed to yield the final L,L-MTX-Ala compound. nih.gov This method ensures the production of the specific L,L stereoisomer.
Table 1: Key Reagents in the Synthesis of L,L-Methotrexate-alpha-alanine
| Starting Material 1 | Starting Material 2 | Key Feature |
|---|---|---|
| alpha-L-glutamyl-L-alanine di-tert-butyl ester | 4-amino-4-deoxy-10-methylpteroic acid | Regiospecific coupling |
| Removal of blocking groups |
A derivative, the Methotrexate Alanine Azo Adduct, is synthesized for potential colon-targeted drug delivery. The synthesis begins with the formation of a diazonium salt of alanine by reacting it with concentrated hydrochloric acid and sodium nitrite (B80452) at a controlled temperature of 0-5 °C. This diazotized alanine is then coupled with methotrexate under mild alkaline conditions, facilitated by sodium hydroxide. The reaction is monitored over 24 hours to yield the light yellow azo adduct.
Diastereomeric Analysis and Significance
The presence of multiple chiral centers in this compound gives rise to diastereomers, which are stereoisomers that are not mirror images of each other. Analyzing these diastereomers is crucial as they can possess different physicochemical and biological properties.
The separation and identification of this compound diastereomers are primarily achieved through chromatographic and enzymatic methods. nih.gov
High-Performance Liquid Chromatography (HPLC): A common technique employs a C18 reversed-phase silica (B1680970) gel column with a mobile phase consisting of acetic acid and methanol. nih.gov Using this method, the L,L-MTX-Ala diastereomer is identified as the slower-eluting component compared to the D,L-MTX-Ala diastereomer. nih.gov
Enzymatic Hydrolysis: Pancreatic carboxypeptidase A can be used to distinguish between the diastereomers. This enzyme selectively hydrolyzes the L,L diastereomer to yield methotrexate and alanine, while the D,L form remains largely unreactive. nih.gov The reaction can be monitored by HPLC to confirm the identity of the hydrolyzed and unreactive components. nih.gov
Table 2: Techniques for Diastereomeric Analysis of this compound
| Technique | Principle | Outcome |
|---|---|---|
| HPLC (C18 Reversed-Phase) | Differential partitioning between stationary and mobile phases | Separation of diastereomers based on retention time (L,L is slower) nih.gov |
| Enzymatic Hydrolysis (Carboxypeptidase A) | Stereospecific enzyme activity | Selective hydrolysis of the L,L diastereomer nih.gov |
Stereoisomerism has a profound impact on the properties of this compound as a prodrug, particularly concerning its activation by enzymes.
The L,L diastereomer of this compound is hydrolyzed by pancreatic carboxypeptidase A twice as rapidly as a mixture of DL,L diastereomers. nih.gov This enzymatic selectivity is significant because the conversion of the prodrug to the active drug, methotrexate, is a critical step for its therapeutic action. The faster hydrolysis of the L,L isomer indicates that it is a more efficient substrate for the activating enzyme. nih.gov
While direct cytotoxicity data for the individual diastereomers of this compound is not specified in the provided context, studies on the closely related Methotrexate-alpha-arginine (MTX-Arg) provide a strong indication of the importance of stereochemistry. The L,L-MTX-Arg diastereomer was found to be significantly more cytotoxic against L1210 cells than the D,L diastereomer, with ID50 values of 1.6 x 10⁻⁸ M and 2.2 x 10⁻⁷ M, respectively. nih.gov This difference in biological activity is attributed to the selective enzymatic hydrolysis of the L,L form by serum carboxypeptidase N. nih.gov This highlights the general principle that the stereochemical configuration at the amino acid alpha-carbon is a critical determinant of the biological efficacy of methotrexate-alpha-peptide prodrugs.
Table 3: Comparison of Methotrexate-alpha-peptide Diastereomer Properties
| Compound | Property | Observation | Significance |
|---|---|---|---|
| L,L-Methotrexate-alpha-alanine | Enzymatic Hydrolysis Rate | Twice as rapid as the DL,L mixture by carboxypeptidase A. nih.gov | More efficient prodrug activation. |
| D,L-Methotrexate-alpha-alanine | Enzymatic Hydrolysis Rate | Slower hydrolysis, with the D,L component being unreactive. nih.gov | Less efficient prodrug activation. |
| L,L-Methotrexate-alpha-arginine | Cytotoxicity (ID50) | 1.6 x 10⁻⁸ M nih.gov | More potent anticancer activity. |
| D,L-Methotrexate-alpha-arginine | Cytotoxicity (ID50) | 2.2 x 10⁻⁷ M nih.gov | Less potent anticancer activity. |
Enzymatic Activation Mechanisms of Methotrexate Alpha Alanine
Carboxypeptidase-Mediated Hydrolysis of Alpha-Alanine Moiety
The fundamental mechanism of Methotrexate-alpha-alanine activation is the hydrolysis of the peptide bond linking the alpha-carboxyl group of Methotrexate (B535133) to the amino group of alanine (B10760859). nih.gov This reaction is catalyzed by several types of carboxypeptidases with varying degrees of efficiency. nih.govaminer.org
Pancreatic carboxypeptidase A (CPA) has been identified as a key enzyme capable of efficiently hydrolyzing this compound to release active Methotrexate. nih.govnih.gov This enzymatic conversion significantly potentiates the prodrug's cytotoxic effects. nih.govaminer.org In the presence of CPA, the cytotoxicity of this compound toward L1210 tumor cells was enhanced considerably, with its 50% inhibitory concentration (ID50) value becoming comparable to that of Methotrexate itself. nih.govnih.gov While effective, research has also shown that other derivatives, such as Methotrexate-alpha-phenylalanine, can be hydrolyzed by CPA at a much faster rate, in some cases up to 250-fold faster than this compound. aacrjournals.orgnih.govresearchgate.netacs.org
Table 1: In Vitro Cytotoxicity of this compound against L1210 Cells
| Compound | Condition | ID50 Value |
|---|---|---|
| Methotrexate | No Enzyme | 2.4 x 10⁻⁸ M |
| This compound | No Enzyme | 2.0 x 10⁻⁶ M |
| This compound | With Carboxypeptidase A | 8.5 x 10⁻⁸ M |
This data illustrates the significant increase in cytotoxicity upon enzymatic activation by CPA. nih.govnih.gov
Studies have demonstrated that human serum does not facilitate the hydrolysis of this compound. nih.gov In comparative studies, serum carboxypeptidases (such as Carboxypeptidase N) were shown to hydrolyze prodrugs like Methotrexate-alpha-arginine, but no such activity was observed with this compound. nih.gov This lack of activation by endogenous serum enzymes is a critical feature, as it suggests the prodrug can remain stable and inactive in systemic circulation, preventing premature drug release and non-specific toxicity. oup.com
Enzymatic Release Kinetics of Methotrexate from Prodrug
The kinetics of Methotrexate release from its alpha-alanine prodrug are central to its therapeutic strategy, particularly in antibody-directed enzyme prodrug therapy (ADEPT). nih.govoup.com In this approach, a carboxypeptidase enzyme is conjugated to a monoclonal antibody that targets tumor cells. nih.gov Research shows that the cytotoxicity of this compound is markedly enhanced when the activating enzyme, CPA, is localized at the cell surface via such a conjugate. nih.gov This localized generation of Methotrexate is significantly more effective than activation by a free enzyme in the surrounding medium, demonstrating the importance of proximity between the enzyme and the target cell for efficient prodrug conversion and subsequent cytotoxic effect. nih.gov
Table 2: Cytotoxicity of this compound with a Carboxypeptidase A-Monoclonal Antibody Conjugate against UCLA-P3 Cells
| Compound | Condition | ID50 Value |
|---|---|---|
| Methotrexate | - | 5.2 x 10⁻⁸ M |
| This compound | No Conjugate | 8.9 x 10⁻⁶ M |
| This compound | With Cell-Bound Conjugate | 1.5 x 10⁻⁶ M |
These findings highlight the potentiation of prodrug activity when the activating enzyme is targeted to the cell surface. nih.gov
Prodrug Inactivation Pathways and Stability Studies
The stability of the this compound prodrug is essential for its function, ensuring it reaches the target site before activation. The prodrug is inherently stable and exhibits significantly lower toxicity compared to the parent drug, primarily because its modified structure prevents uptake by the cellular reduced folate carrier. researchgate.netaacrjournals.org Studies on similar aminoacyl derivatives of Methotrexate have shown that while some slow decomposition can occur in physiological buffer conditions, the formation of active Methotrexate through these non-enzymatic pathways is minimal. nih.gov The primary route of activation remains targeted enzymatic hydrolysis. The stability of this compound in serum further supports its suitability as a prodrug, minimizing the risk of premature, non-specific activation and degradation in the bloodstream. nih.govoup.com
Molecular and Cellular Research in Prodrug Activation Systems
In Vitro Cellular Studies of Prodrug Conversion
Prodrug Cytotoxicity Modulation by Enzyme Conjugates
The core principle behind Methotrexate-alpha-alanine (MTX-Ala) lies in its conversion to the active drug, Methotrexate (B535133) (MTX), by a specific enzyme. In vitro studies have been pivotal in demonstrating the efficacy of this conversion and its impact on cancer cell cytotoxicity.
Research has shown that MTX-Ala itself is significantly less toxic to cancer cells compared to MTX. nih.govcreative-biolabs.com For instance, in studies using UCLA-P3 human lung adenocarcinoma cells, the concentration of MTX-Ala required to inhibit cell growth by 50% (ID50) was found to be substantially higher than that of MTX. nih.gov This highlights the reduced activity of the prodrug form, a crucial feature for minimizing off-target effects.
The introduction of an enzyme conjugate, specifically Carboxypeptidase A (CPA), dramatically alters this landscape. When UCLA-P3 cells are treated with a conjugate of CPA and a monoclonal antibody (mAb) that targets an antigen on these cells, the cytotoxicity of MTX-Ala is significantly potentiated. nih.gov The ID50 of the prodrug in the presence of the cell-bound conjugate is markedly reduced, demonstrating a substantial increase in its anti-cancer activity. nih.gov This enhancement of cytotoxicity is attributed to the localized conversion of the prodrug to the active drug at the cell surface. nih.gov
Further investigations have compared the efficacy of different peptide prodrugs. For example, Methotrexate-alpha-phenylalanine (MTX-Phe) was found to be a much more efficient substrate for CPA, with its conversion to MTX being 250-fold faster than that of MTX-Ala. nih.govaacrjournals.org This increased conversion rate translates to a greater potentiation of cytotoxicity, requiring a significantly lower amount of CPA to achieve the same level of cell killing as MTX. nih.govaacrjournals.org
Table 1: In Vitro Cytotoxicity of Methotrexate and its Prodrugs
| Compound | Cell Line | Condition | ID50 (M) | Reference |
|---|---|---|---|---|
| Methotrexate (MTX) | UCLA-P3 | - | 5.2 x 10⁻⁸ | nih.gov |
| This compound (MTX-Ala) | UCLA-P3 | No Conjugate | 8.9 x 10⁻⁶ | nih.gov |
| This compound (MTX-Ala) | UCLA-P3 | With CPA-mAb Conjugate | 1.5 x 10⁻⁶ | nih.gov |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | UCLA-P3 | No Enzyme | 2.2 x 10⁻⁶ | nih.govaacrjournals.org |
| Methotrexate-alpha-phenylalanine (MTX-Phe) | UCLA-P3 | With CPA-mAb Conjugate | 6.3 x 10⁻⁸ | nih.govaacrjournals.org |
Cellular Uptake Mechanisms of Methotrexate-alpha-peptides
A key advantage of Methotrexate-alpha-peptides is their altered cellular uptake compared to the parent drug, Methotrexate. Methotrexate is primarily transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.govnih.gov However, the addition of the alpha-peptide moiety to Methotrexate hinders its ability to be recognized and internalized by these transport systems. creative-biolabs.comaacrjournals.org This is a critical aspect of the prodrug strategy, as it prevents the non-specific uptake of the less active prodrug into healthy cells.
The primary mechanism for the cytotoxic effect of Methotrexate-alpha-peptides in the presence of an activating enzyme is the localized generation of Methotrexate at the cell surface. nih.gov This newly formed Methotrexate can then be efficiently taken up by the cell's folate transport systems. mdpi.com Studies have shown that the effectiveness of the released Methotrexate is significantly greater when generated at the cell surface compared to when it is simply present in the surrounding medium. nih.gov This suggests that the proximity of the drug's release to its transport mechanism enhances its therapeutic efficacy.
Research using radiolabeled prodrugs, such as [3H]MTX-Phe, has been instrumental in elucidating the mechanism of cytotoxicity. nih.govaacrjournals.org These studies confirm that in the absence of the activating enzyme, the prodrug has limited ability to enter the cells and exert a toxic effect. However, upon enzymatic cleavage, the released Methotrexate readily enters the cells and induces cytotoxicity. nih.govaacrjournals.org
Antibody-Directed Enzyme Prodrug Therapy (ADEPT) Research Framework
The ADEPT strategy represents a sophisticated approach to cancer therapy, aiming to deliver a potent cytotoxic drug specifically to tumor cells while minimizing systemic toxicity. researchgate.netresearchgate.netgoogle.com This two-step process involves the administration of an antibody-enzyme conjugate that targets a tumor-associated antigen, followed by the administration of a non-toxic prodrug. researchgate.netmedium.com
Enzyme-Monoclonal Antibody Conjugate Design and Synthesis
The success of ADEPT hinges on the careful design and synthesis of the enzyme-monoclonal antibody conjugate. This involves linking an enzyme capable of activating the prodrug to a monoclonal antibody that specifically recognizes and binds to antigens present on the surface of tumor cells. nih.govgoogle.com
One common method for creating these conjugates involves derivatizing both the enzyme and the antibody with chemical linkers. nih.gov For example, Carboxypeptidase A (CPA) can be treated with a linker containing a maleimide (B117702) group, while a monoclonal antibody, such as KS1/4 which targets an antigen on human lung adenocarcinoma cells, can be derivatized with a linker containing a sulfhydryl group. nih.govnih.gov The reaction between the maleimide and sulfhydryl groups forms a stable thioether bond, effectively linking the enzyme to the antibody. nih.govnih.gov
The resulting conjugate preparation can then be purified to separate the desired conjugate from any unreacted enzyme or antibody. nih.gov Analysis techniques such as SDS-PAGE are used to confirm the composition of the conjugate, often revealing a mixture of 1:1 and 2:1 enzyme-to-antibody ratios. nih.gov Importantly, the binding activity of the conjugate to the target cells should be comparable to that of the unconjugated antibody to ensure effective tumor targeting. nih.gov
Localized Prodrug Activation at Cellular Surfaces
The central principle of ADEPT is the localized activation of the prodrug at the tumor site. nih.govresearchgate.net After the antibody-enzyme conjugate has been administered and has had time to accumulate at the tumor and clear from the bloodstream, the prodrug is given. medium.com The enzyme component of the conjugate, now concentrated at the tumor cell surface, efficiently converts the non-toxic prodrug into its highly cytotoxic form directly at the site of action. nih.govmedium.com
In vitro studies have compellingly demonstrated this localized activation. nih.gov When tumor cells are incubated with the antibody-enzyme conjugate and then washed to remove any unbound conjugate, the subsequent addition of the prodrug leads to a significant increase in cytotoxicity. nih.govnih.govaacrjournals.org This effect is substantially greater than that observed with a comparable amount of free enzyme, underscoring the advantage of targeting the enzyme to the cell surface. nih.gov The close proximity of the generated active drug to the cellular uptake machinery is thought to be a key factor in this enhanced efficacy. nih.gov
The time course of cytotoxicity further highlights the effectiveness of this approach. Over a 96-hour period, the combination of the conjugate and prodrug can be nearly as effective as the parent drug, Methotrexate, in halting cell replication. nih.gov
Molecular Mechanism of Action of Released Methotrexate
Once this compound is cleaved and Methotrexate is released and taken up by the cancer cell, it exerts its cytotoxic effects by interfering with critical metabolic pathways. drugbank.comnih.gov
Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. nih.govwikipedia.orgpatsnap.com DHFR is responsible for converting dihydrofolate into tetrahydrofolate, a vital cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. creative-biolabs.comnih.govwikipedia.org By competitively inhibiting DHFR, Methotrexate effectively halts the production of these essential molecules, thereby arresting DNA synthesis and preventing cell division. drugbank.comnih.govwikipedia.org This is the primary mechanism behind its anticancer activity.
In addition to DHFR, Methotrexate and its intracellularly formed polyglutamated derivatives can also inhibit other enzymes involved in purine (B94841) and pyrimidine (B1678525) synthesis, such as thymidylate synthase and aminoimidazole carboxamide ribonucleotide (AICAR) transformylase. drugbank.comnih.gov The inhibition of AICAR transformylase leads to the accumulation of AICAR, which can have further downstream effects on cellular metabolism and signaling. nih.govpatsnap.com
The released Methotrexate can also influence the expression of various cytokines and adhesion molecules. mdpi.comnih.gov It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. mdpi.com This modulation of the tumor microenvironment can further contribute to its anticancer effects.
Dihydrofolate Reductase Inhibition and Folate Metabolism Disruption
This compound is a prodrug of Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). medchemexpress.comontosight.aicreative-biolabs.com The parent compound, Methotrexate, functions as a competitive inhibitor of DHFR, an essential enzyme in folate metabolism. creative-biolabs.comproteopedia.org DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and certain amino acids. ontosight.aisouthtees.nhs.uk By blocking this enzyme, Methotrexate and its activated form from the prodrug disrupt the supply of THF, thereby interfering with DNA synthesis and cell replication. ontosight.aisouthtees.nhs.uk
The prodrug, this compound, is designed to be activated by specific enzymes, such as carboxypeptidase A, which can be targeted to tumor cells. creative-biolabs.comnih.gov Once activated, the released Methotrexate exerts its cytotoxic effects by inhibiting DHFR. creative-biolabs.comnih.gov This targeted activation is intended to increase the therapeutic index of the drug, maximizing its effect on cancer cells while minimizing systemic toxicity. ontosight.ai
Research has shown that this compound itself has significantly lower cytotoxicity compared to Methotrexate. creative-biolabs.comnih.gov This is attributed to its reduced ability to be taken up by the folate transport systems that internalize Methotrexate. creative-biolabs.com However, upon enzymatic conversion to Methotrexate at the target site, a potent cytotoxic effect is observed. nih.gov The disruption of folate metabolism by the activated drug leads to a state of effective folate deficiency, impacting rapidly proliferating cells that have a high demand for nucleotide synthesis. proteopedia.orgoup.com This interference extends to various folate-dependent enzymes involved in one-carbon transfer reactions, which are vital for the de novo synthesis of purines and thymidylate. nih.gov
Nucleotide Synthesis Pathway Perturbations
The inhibition of dihydrofolate reductase (DHFR) by the activated Methotrexate from this compound directly leads to perturbations in nucleotide synthesis pathways. creative-biolabs.comsouthtees.nhs.uk The depletion of tetrahydrofolate (THF), the active form of folate, is the primary mechanism through which this disruption occurs. proteopedia.orgsouthtees.nhs.uk THF is a critical cofactor for several enzymes involved in the synthesis of purines and the pyrimidine, thymidine (B127349), which are the building blocks of DNA and RNA. creative-biolabs.comnih.gov
Specifically, THF is required for the de novo synthesis of purine nucleotides and for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase. drugbank.commdpi.com By inhibiting DHFR, Methotrexate causes an accumulation of dihydrofolate (DHF) and a deficiency of other THF derivatives. proteopedia.org This, in turn, indirectly inhibits thymidylate synthase and other enzymes in the purine biosynthesis pathway, such as aminoimidazole carboxamide ribonucleotide (AICAR) transformylase. drugbank.com
The consequence of these enzymatic inhibitions is a significant reduction in the intracellular pool of thymidine and purine nucleotides. southtees.nhs.uk This shortage of essential precursors for DNA synthesis ultimately leads to the cessation of cell division and can induce apoptosis (programmed cell death) in rapidly dividing cells, which is the basis of its anticancer activity. southtees.nhs.ukdrugbank.com
Table 1: Comparative Cytotoxicity of this compound and Methotrexate
| Compound | Target Cells | ID50 (without activating enzyme) | ID50 (with activating enzyme) | Reference |
| This compound | UCLA-P3 human lung adenocarcinoma | 8.9 x 10-6 M | 1.5 x 10-6 M | nih.gov |
| Methotrexate | UCLA-P3 human lung adenocarcinoma | 5.2 x 10-8 M | Not Applicable | nih.gov |
| Methotrexate-alpha-phenylalanine | UCLA-P3 human lung adenocarcinoma | 2.2 x 10-6 M | 6.3 x 10-8 M | aacrjournals.org |
Pharmacological and Bioconjugation Research Perspectives
Prodrug Design Principles and Bioavailability Enhancement Strategies
The development of Methotrexate-alpha-alanine as a prodrug is rooted in the goal of improving the therapeutic index of Methotrexate (B535133). A significant challenge with Methotrexate is its potential for systemic toxicity and the development of drug resistance. Prodrug strategies aim to create an inactive or less active form of the drug that is converted to the active parent compound at the desired site of action, thereby enhancing bioavailability where it is needed most and reducing systemic exposure.
Amino Acid Conjugation for Improved Pharmacological Profile
The conjugation of L-alanine to the α-carboxyl group of Methotrexate to form this compound is a deliberate chemical modification designed to alter its pharmacological properties. creative-biolabs.com This amino acid linkage renders the compound significantly less toxic to cells compared to the parent drug, Methotrexate. creative-biolabs.com The reduced cytotoxicity is primarily because the conjugated form is not efficiently internalized by the folate transport systems that cells typically use to take up Methotrexate. creative-biolabs.com
The core principle is that this compound acts as a substrate for specific enzymes that can cleave the amide bond, releasing the active Methotrexate. This enzymatic activation can be targeted, for instance, in the tumor microenvironment. Research has shown that this compound can be activated by carboxypeptidase A hydrolysis, which converts the prodrug back into the active Methotrexate. creative-biolabs.com This targeted activation is a cornerstone of its design, aiming to concentrate the cytotoxic effects of Methotrexate within the cancerous tissue while sparing healthy cells.
| Feature | Methotrexate (MTX) | This compound (MTX-Ala) |
| Cellular Uptake | Primarily via folate transport systems. creative-biolabs.com | Poorly internalized by folate transport systems. creative-biolabs.com |
| Cytotoxicity | High. creative-biolabs.com | Significantly lower than MTX. creative-biolabs.com |
| Activation | Already in active form. | Requires enzymatic cleavage (e.g., by carboxypeptidase A) to release MTX. creative-biolabs.com |
Targeted Delivery Systems and Release Mechanisms
A key strategy in cancer therapy is to deliver cytotoxic agents directly to tumor cells, minimizing harm to healthy tissues. This compound is designed to be a component of such targeted delivery systems, particularly in a strategy known as antibody-directed enzyme prodrug therapy (ADEPT). creative-biolabs.com
In the ADEPT approach, a monoclonal antibody that specifically recognizes a tumor-associated antigen is linked to an enzyme. nih.gov This antibody-enzyme conjugate is administered to the patient and localizes at the tumor site. Subsequently, the non-toxic prodrug, this compound, is administered. creative-biolabs.comnih.gov The enzyme, now concentrated at the tumor, cleaves the alanine (B10760859) from the prodrug, releasing the highly cytotoxic Methotrexate directly at the site of the cancer cells. creative-biolabs.comnih.gov
Research has demonstrated the potential of this system. For example, a conjugate of carboxypeptidase A with a monoclonal antibody directed against an antigen on human lung adenocarcinoma cells has been shown to effectively convert this compound to Methotrexate at the cell surface. nih.gov This localized generation of Methotrexate leads to a significant enhancement of its cytotoxic effect compared to the administration of the prodrug alone or the free enzyme. nih.gov The release of the active drug is therefore controlled both spatially (at the tumor site) and temporally (upon administration of the prodrug). This targeted approach aims to overcome the limitations of conventional chemotherapy by increasing the drug concentration at the tumor while reducing systemic toxicity. researchgate.net
Bioconjugation Techniques for this compound Derivatives
The successful implementation of targeted drug delivery systems involving this compound relies on effective bioconjugation techniques. These methods are crucial for linking the prodrug or its derivatives to targeting moieties and delivery platforms.
Covalent Linkage Strategies for Peptide Conjugates
Covalent linkage is a fundamental strategy for creating stable peptide-drug conjugates. In the context of this compound, this involves forming a stable bond between the prodrug and a peptide or protein, such as a monoclonal antibody or a cell-penetrating peptide (CPP). A common method for achieving this is through the formation of an amide bond. mdpi.com
For instance, the free carboxylic acid groups of Methotrexate can be activated and then reacted with amino groups on a peptide to form a stable amide linkage. mdpi.com Research has explored the conjugation of Methotrexate to various CPPs using classical amide bond formation to enhance its delivery into resistant cancer cells. mdpi.com Another approach involves creating thioether-linked enzyme-antibody conjugates. This can be achieved by derivatizing the enzyme and the antibody with bifunctional cross-linkers, followed by a reaction to form the stable thioether bond. nih.gov The choice of linker is critical, as it must be stable in circulation but allow for the release of the active drug at the target site. In some advanced strategies, cleavable linkers that are sensitive to the tumor microenvironment (e.g., acidic pH or specific enzymes) are employed. nih.gov
Integration into Advanced Drug Delivery Platforms
Beyond simple peptide conjugates, this compound can be integrated into more complex, advanced drug delivery platforms to further enhance its therapeutic potential. These platforms include nanoparticles, liposomes, and polymer-based carriers.
One such platform involves the use of hybrid nanoparticles, for example, composed of a blend of polymers and lipids. rsc.org In one study, a Methotrexate prodrug was used as a targeting ligand on the surface of nanoparticles loaded with another chemotherapeutic agent, mitomycin C. rsc.org The Methotrexate moiety facilitates the targeting of the nanoparticles to cancer cells that overexpress folate receptors. nih.gov Once internalized, the nanoparticle can release its payload in a sustained and controlled manner. rsc.org
Another innovative approach is the use of albumin as a drug carrier. nih.gov Covalently linking Methotrexate derivatives to albumin can prolong the drug's circulation time and promote its accumulation in tumors through the enhanced permeability and retention (EPR) effect. nih.govnih.gov Research has shown that the way Methotrexate is linked to albumin is crucial for its activity. Linkage through the γ-carboxylate moiety of Methotrexate has been found to be more effective than linkage through the α-carboxylate group. nih.gov These advanced platforms offer the potential for multi-drug delivery, improved pharmacokinetics, and synergistic therapeutic effects.
Interplay with Drug Transporters and Resistance Mechanisms
The efficacy of Methotrexate and its prodrugs is significantly influenced by their interaction with various drug transporters and the cellular mechanisms that lead to drug resistance. Understanding this interplay is crucial for designing more effective therapeutic strategies.
Methotrexate is transported into cells primarily by the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.gov However, its efflux from cells is mediated by ATP-binding cassette (ABC) transporters, such as members of the multidrug resistance-associated protein (MRP) family and the breast cancer resistance protein (BCRP). aacrjournals.org Overexpression of these efflux pumps is a common mechanism of Methotrexate resistance, as it reduces the intracellular concentration of the drug. aacrjournals.orgresearchgate.net
The conjugation of alanine to Methotrexate alters its interaction with these transporters. As previously mentioned, this compound is a poor substrate for the folate uptake transporters. creative-biolabs.com This property is beneficial in the context of ADEPT, as it prevents the prodrug from entering non-target cells. However, once Methotrexate is released from the prodrug, it is again subject to the same resistance mechanisms as the parent drug, including efflux by ABC transporters. mdpi.com
Reduced Folate Carrier (RFC) and Folate Receptor (FR) Interactions
The cellular uptake of methotrexate and its derivatives is primarily mediated by two transport systems: the Reduced Folate Carrier (RFC) and Folate Receptors (FRs). acs.orgnih.gov These transporters exhibit different mechanisms of action, substrate specificities, and tissue distributions. nih.gov
The Reduced Folate Carrier (RFC) , also known as SLC19A1, is the main transporter for folates and antifolates like methotrexate into cells and functions optimally at a neutral pH. acs.orgnih.govcuni.cz It is a major determinant of methotrexate sensitivity in cancer cells. nih.gov this compound, as a prodrug, is designed to be converted to methotrexate. nih.gov In its unconverted form, its interaction with RFC may differ from that of methotrexate. The modification at the glutamate (B1630785) moiety could potentially alter its affinity for RFC. nih.gov Studies on related methotrexate derivatives have shown that modifications to the glutamate portion can influence RFC-mediated transport. nih.gov
Folate Receptors (FRs) , particularly FR-α, represent another crucial pathway for the cellular entry of folate and its analogs, operating through receptor-mediated endocytosis. acs.orgnih.gov FRs often show increased expression in certain cancer cells. acs.org Research into fluorescently labeled methotrexate conjugates has highlighted the importance of the methotrexate amino groups in the interaction with FR-α. nih.gov The conjugation of alanine to methotrexate could influence how the molecule is recognized and internalized by FRs. The goal of creating such derivatives is often to enhance targeting of FR-overexpressing tumors. acs.org
The table below summarizes key characteristics of RFC and FR in the context of methotrexate transport.
| Transporter | Mechanism | pH Optimum | Affinity for Methotrexate | Relevance to this compound |
| Reduced Folate Carrier (RFC) | Anion Exchanger | Neutral (7.4) cuni.cz | High (Km ≈ 1–10 μM) acs.org | Altered affinity due to modification at the glutamate moiety may affect uptake. nih.gov |
| Folate Receptor (FR) | Receptor-mediated endocytosis | Acidic (for ligand release) pnas.org | Lower than RFC acs.org | May serve as a target for enhanced delivery to FR-overexpressing cancer cells. acs.org |
ATP-Binding Cassette (ABC) Transporter Involvement
ATP-binding cassette (ABC) transporters are a large family of membrane proteins that actively transport a wide variety of substrates across cellular membranes, a process fueled by ATP hydrolysis. portlandpress.commdpi.com Several members of the ABC transporter family, including those from the ABCB, ABCC, and ABCG subfamilies, are known to be involved in multidrug resistance by actively effluxing chemotherapeutic agents from cancer cells. mdpi.comresearchgate.net
The involvement of ABC transporters is a critical consideration in the efficacy of methotrexate and its derivatives. nih.gov Methotrexate itself is a substrate for several ABC transporters, such as ABCC1, ABCC2, ABCC3, ABCC4, and ABCG2. researchgate.net These transporters can mediate the efflux of methotrexate from cells, thereby reducing its intracellular concentration and therapeutic effect. researchgate.net
For this compound, its interaction with ABC transporters is an important area of investigation. The structural modification of adding an alanine residue could potentially alter its recognition and transport by these efflux pumps. Research into various drug conjugates aims to develop compounds that are poor substrates for ABC transporters, thus overcoming a common mechanism of drug resistance. The expression levels of different ABC transporters can vary among different tumor types, influencing the effectiveness of therapies involving methotrexate and its derivatives. mdpi.com
The table below outlines the major ABC transporters involved in methotrexate efflux and their potential implications for this compound.
| ABC Transporter Subfamily | Key Members Involved with Methotrexate | Function | Potential Implication for this compound |
| ABCB | ABCB1 (MDR1/P-glycoprotein) researchgate.net | Efflux of a wide range of xenobiotics. mdpi.com | Altered substrate recognition may bypass this efflux mechanism. |
| ABCC | ABCC1, ABCC2, ABCC3, ABCC4 researchgate.net | Transport of organic anions, including drug conjugates and methotrexate. researchgate.netphysiology.org | The alanine conjugate may have altered affinity for these transporters, potentially reducing efflux. |
| ABCG | ABCG2 (BCRP) researchgate.net | Efflux of various drugs, including methotrexate and other antifolates. mdpi.com | Modification could impact recognition by ABCG2, a key transporter in drug resistance. |
Advanced Analytical and Modeling Approaches
Chromatographic and Spectroscopic Characterization Methodologies
The synthesis and purification of Methotrexate-alpha-alanine (MTX-Ala) require robust analytical methods to ensure the identity, purity, and stability of the compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Specifically, reversed-phase HPLC using a C18 silica (B1680970) gel column is employed to separate the diastereomers of MTX-Ala. researchgate.net This technique allows for the identification and isolation of the desired L,L diastereomer from other stereoisomers that may be present in the synthesized mixture. researchgate.net
Mass spectrometry provides definitive structural confirmation and molecular weight verification. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) spectrometry are utilized to characterize methotrexate (B535133) conjugates, confirming the successful linkage of the alanine (B10760859) moiety to the parent drug. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, offers an unambiguous method to distinguish between different isomers, such as the α- and γ-monoamide forms that can arise during synthesis. researchgate.netethz.ch
A summary of the key analytical methodologies is presented below.
| Analytical Technique | Purpose in this compound Characterization | Reference |
| High-Performance Liquid Chromatography (HPLC) | Separation of diastereomers (e.g., L,L-MTX-Ala), purity assessment, and quantification. | researchgate.net |
| Mass Spectrometry (e.g., MALDI-TOF) | Confirmation of molecular weight and verification of the conjugate structure. | researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and distinction between α- and γ-isomers. | researchgate.netethz.ch |
In Vitro Enzyme Activity Assays and Kinetic Analysis
The efficacy of this compound as a prodrug is contingent upon its efficient enzymatic conversion to the active cytotoxic agent, Methotrexate (MTX). This activation is typically achieved by carboxypeptidase A (CPA). ucl.ac.ukresearchgate.net In vitro cytotoxicity assays are fundamental to evaluating this process. These assays measure the concentration of the compound required to inhibit cell growth by 50% (ID50).
Studies using human lung adenocarcinoma cells (UCLA-P3) demonstrate the principle of enzyme-mediated activation. In the absence of the CPA enzyme conjugate, MTX-Ala is significantly less toxic (ID50 of 8.9 x 10⁻⁶ M) than free MTX (ID50 of 5.2 x 10⁻⁸ M). researchgate.net However, when the cells are treated with a CPA-monoclonal antibody conjugate that binds to the cell surface, the cytotoxicity of the prodrug is enhanced dramatically, with the ID50 value improving to 1.5 x 10⁻⁶ M. researchgate.net This demonstrates that the localized conversion of the prodrug to MTX at the target cell surface leads to a potent therapeutic effect. researchgate.net
Kinetic analysis reveals that the rate of enzymatic activation is a critical factor. The production of MTX from MTX-Ala by CPA is notably slower compared to other peptide-based methotrexate prodrugs. For instance, the activation of Methotrexate-phenylalanine (MTX-Phe) by CPA is 250-fold faster than that of MTX-Ala. researchgate.netucl.ac.uk This suggests that while the concept is sound, the kinetics of MTX-Ala activation may be a limitation for achieving maximum therapeutic efficacy in vivo. oup.com
The following table summarizes the comparative cytotoxicity from in vitro assays.
| Compound | Treatment Condition | ID50 (M) | Fold Difference vs. MTX |
| Methotrexate (MTX) | Without conjugate | 5.2 x 10⁻⁸ | 1x |
| This compound (MTX-Ala) | Without conjugate | 8.9 x 10⁻⁶ | ~171x less potent |
| This compound (MTX-Ala) | With cell-bound CPA conjugate | 1.5 x 10⁻⁶ | ~29x less potent |
**6.3. Computational Approaches in Prodrug-Target Interactions
Computational modeling provides invaluable insights into the molecular interactions and systemic behavior of prodrugs like this compound, guiding rational drug design and predicting clinical outcomes.
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand (the prodrug or its activated form) to its protein target. For this compound, these simulations can model its interaction with the activating enzyme, carboxypeptidase A, and the interaction of the released Methotrexate with its ultimate target, dihydrofolate reductase (DHFR).
These simulations can help elucidate the structural basis for the observed kinetic differences between various prodrugs. ucl.ac.uk By modeling the binding pocket of CPA, researchers can understand why a prodrug like MTX-Phe fits more favorably and is cleaved more rapidly than MTX-Ala. researchgate.netucl.ac.uk Such computational analyses are crucial for designing next-generation prodrugs with optimized enzyme recognition and activation rates.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a mathematical approach used to describe and predict the time course of drug concentrations and effects in the body. nih.gov For antifolate prodrugs, PK/PD models integrate data on absorption, distribution, metabolism (including enzymatic activation), and excretion to simulate the concentration of both the prodrug and the active drug in various tissues over time. nih.govnih.govfrontiersin.org
These models are essential for understanding the complex interplay between prodrug delivery, localized activation at the tumor site, and systemic exposure. nih.govfrontiersin.org A key aspect of modeling for targeted prodrugs like MTX-Ala involves a multi-compartment model that can simulate drug concentrations in the blood, healthy tissue, and tumor tissue. nih.gov By incorporating parameters such as enzyme activity at the tumor, vascular permeability, and drug diffusion rates, these models can predict the therapeutic index and guide the design of more effective cancer therapies. nih.govnih.gov The development of spatially resolved PK/PD models allows for an even more granular understanding of how drug and oxygen gradients within a tumor microenvironment affect the activation and efficacy of prodrugs. nih.govfrontiersin.org
Future Directions and Emerging Research Avenues
Optimization of Prodrug Structure for Enhanced Specificity
A significant area of ongoing research is the modification of the amino acid moiety to enhance the catalytic efficiency of the activating enzyme. Studies have shown that while Methotrexate-alpha-alanine is a viable substrate for certain enzymes like carboxypeptidase A (CPA), other derivatives may offer superior kinetics. For instance, Methotrexate-alpha-phenylalanine (MTX-Phe) has been identified as a more optimal prodrug for activation by CPA, exhibiting a 250-fold faster conversion rate compared to MTX-Ala. researchgate.net This highlights a key research avenue: the systematic evaluation of a library of methotrexate-alpha-amino acid derivatives to identify the most efficient substrate for a given enzyme.
The table below illustrates the comparative cytotoxicity of Methotrexate (B535133), this compound, and Methotrexate-alpha-phenylalanine in the presence and absence of a targeted CPA-monoclonal antibody conjugate, demonstrating the potential for prodrug optimization.
| Compound | Treatment Condition | ID50 Value (M) |
| Methotrexate (MTX) | No enzyme | 4.5 x 10-8 M |
| This compound | No enzyme | 8.9 x 10-6 M |
| This compound | With CPA-monoclonal antibody conjugate | 1.5 x 10-6 M |
| Methotrexate-alpha-phenylalanine | No enzyme | 2.2 x 10-6 M |
| Methotrexate-alpha-phenylalanine | With CPA-monoclonal antibody conjugate | 6.3 x 10-8 M |
ID50 represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Future research will likely focus on synthesizing and screening a wider array of MTX-peptide prodrugs to tailor them to specific enzyme-antibody conjugates, thereby maximizing the therapeutic window.
Novel Enzyme-Prodrug System Development
The success of the this compound prodrug approach is intrinsically linked to the enzyme used for its activation. The predominant system studied involves carboxypeptidase A delivered to the tumor via a monoclonal antibody, a strategy known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT). researchgate.netacs.org However, the exploration of novel enzyme-prodrug pairs is a burgeoning field of research.
One promising direction is the use of engineered or non-human enzymes that have no endogenous equivalent in the human body. This minimizes the risk of off-target activation of the prodrug in healthy tissues. For example, researchers are exploring the use of mutant forms of human carboxypeptidase A1 that can activate prodrugs that are resistant to the wild-type enzyme. researchgate.net This creates a highly specific system where the prodrug is only activated by the engineered enzyme delivered to the tumor.
Furthermore, other enzyme classes are being investigated for their potential in ADEPT, which could be adapted for use with methotrexate-based prodrugs. These include:
β-Lactamases: These bacterial enzymes could potentially be used to activate cephalosporin-based prodrugs of methotrexate.
Alkaline Phosphatase: While the presence of endogenous alkaline phosphatase poses a challenge, the development of specific inhibitors for the endogenous enzyme or the use of engineered versions could make this a viable option. oup.com
β-Glucuronidase: This enzyme is another candidate for activating glucuronide-based prodrugs, and its application in ADEPT with other cytotoxic agents has been demonstrated. medchemexpress.comnih.gov
The development of these novel systems will require a coordinated effort in enzyme engineering, prodrug synthesis, and preclinical evaluation to establish their safety and efficacy.
Integration with Multi-Modal Therapeutic Strategies
The full potential of this compound in cancer therapy is likely to be realized through its integration into multi-modal treatment regimens. By combining the targeted cytotoxicity of the enzyme-prodrug system with other therapeutic approaches, it may be possible to achieve synergistic anti-tumor effects and overcome mechanisms of drug resistance.
One of the most promising areas is the combination of ADEPT with immunotherapy. The localized cell death induced by the activated methotrexate can lead to the release of tumor-associated antigens, a process that can prime the immune system to recognize and attack cancer cells. This could be further enhanced by the co-administration of immune checkpoint inhibitors, which would amplify the anti-tumor immune response.
Another avenue of exploration is the combination of this compound-based ADEPT with radiotherapy. Radiotherapy can increase the permeability of tumor vasculature, potentially enhancing the delivery of the enzyme-antibody conjugate to the tumor site. Furthermore, the DNA damage induced by radiation could sensitize cancer cells to the cytotoxic effects of methotrexate.
Future clinical trials will be crucial to evaluate the safety and efficacy of these combination therapies and to determine the optimal sequencing and scheduling of each modality to maximize patient outcomes.
Q & A
Basic Research Questions
Q. How can researchers quantify Methotrexate-alpha-alanine in biological matrices, and what methodological considerations are critical for accuracy?
- Methodological Answer : Use enzyme immunoassays (e.g., ARK™ Methotrexate Assay) with a measurement range of 0.04–1.20 μmol/L. For concentrations exceeding this range, perform ten-fold serial dilutions using validated dilution buffers and multiply results by the dilution factor . Ensure matrix consistency (serum/plasma) across samples to minimize variability . Validate measurements with daily quality controls (low/high medical decision points) to detect assay drift .
Q. What are key experimental design considerations for pharmacokinetic studies involving this compound?
- Methodological Answer : Establish baseline parameters (e.g., FBC, LFTs, renal function) to contextualize toxicity risks . Design sampling schedules aligned with dosing regimens (e.g., post-infusion timing) to capture peak/trough concentrations . Include control groups to distinguish drug-specific effects from confounding variables (e.g., endogenous folate analogs) . Use standardized protocols for specimen collection and storage to preserve analyte integrity .
Q. How should researchers prepare biological samples for this compound quantification to ensure reproducibility?
- Methodological Answer : Collect serum/plasma samples using anticoagulant-free tubes or validated anticoagulants (e.g., heparin). Centrifuge samples promptly to avoid hemolysis, which may interfere with immunoassay results . For high-concentration samples, follow manual dilution protocols with dilution buffers, ensuring dilution factors are documented and applied during data analysis .
Advanced Research Questions
Q. How can researchers address contradictory pharmacokinetic data for this compound in heterogeneous patient cohorts?
- Methodological Answer : Conduct sensitivity analyses to identify covariates (e.g., renal impairment, drug interactions) influencing variability . Use population pharmacokinetic models (e.g., nonlinear mixed-effects modeling) to account for inter-individual differences and optimize dosing regimens . Validate findings with alternative assays (e.g., LC-MS/MS) to rule out method-specific biases .
Q. What strategies mitigate cross-reactivity with Methotrexate metabolites (e.g., 7-hydroxymethotrexate) in immunoassays?
- Methodological Answer : Perform interference studies using spiked samples containing structurally similar compounds (e.g., folate analogs) at clinically relevant concentrations (>0.05 μg/L) . Compare results with reference methods (e.g., chromatographic assays) to quantify cross-reactivity. Optimize assay antibodies for specificity through epitope mapping or monoclonal antibody refinement .
Q. How can researchers statistically model dose-response relationships for this compound in preclinical studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Emax models) to characterize efficacy thresholds. Use ANOVA or mixed-effects models to assess inter-group variability, adjusting for covariates like tumor burden or biomarker levels . Validate models with bootstrapping or cross-validation to ensure robustness .
Q. What validation criteria are essential for adapting this compound assays to novel biological matrices (e.g., cerebrospinal fluid)?
- Methodological Answer : Establish precision (intra-/inter-day CV <15%), accuracy (recovery 85–115%), and limits of detection/quantification via spike-and-recovery experiments . Test matrix effects by comparing calibration curves in target vs. standard matrices (e.g., serum vs. CSF). Include interference checks for endogenous compounds (e.g., proteins, metabolites) .
Methodological Resources
- Data Analysis : Use tools like Kaplan-Meier survival analysis for toxicity risk assessment and R/Python for pharmacokinetic modeling .
- Assay Optimization : Reference interference studies from Jonsson et al. (1991) and Bleyer (1978) for metabolite cross-reactivity thresholds .
- Ethical Compliance : Follow institutional guidelines for anonymized data sharing and trial registrations when publishing results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
